Comparative Physicochemical Properties: (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline vs. 6,7-Dichloro-2-methylquinoxaline
The addition of a 3-styryl group to the 6,7-dichloro-2-methylquinoxaline scaffold significantly alters the predicted physicochemical profile of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline. This modification results in a substantial increase in both boiling point and molecular weight, and a notable shift in predicted pKa .
Density shift: ~−0.068 g/cm³
pKa shift: ~+1.54 units
| Evidence Dimension | Boiling Point, Density, and pKa |
|---|---|
| Target Compound Data | Boiling Point: 437.0±40.0 °C (Predicted); Density: 1.350±0.06 g/cm³ (Predicted); pKa: 0.42±0.48 (Predicted) |
| Comparator Or Baseline | 6,7-Dichloro-2-methylquinoxaline (CAS 108653-55-0): Boiling Point: 318.3±37.0 °C (Predicted); Density: 1.418±0.06 g/cm³ (Predicted); pKa: -1.12±0.30 (Predicted) |
| Quantified Difference | Boiling Point: ~+119 °C difference; Density: ~-0.068 g/cm³ difference; pKa: ~+1.54 units difference |
| Conditions | Predicted values based on computational models, not experimentally verified. |
Why This Matters
These differences in predicted physicochemical properties are critical for formulation development and can impact compound handling, solubility, and permeability, directly influencing the feasibility and design of biological assays.
